molecular formula C14H15N3O4S B2429560 N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2309344-05-4

N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2429560
CAS No.: 2309344-05-4
M. Wt: 321.35
InChI Key: ROEMJTAPAFISCR-UHFFFAOYSA-N
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Description

N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic hybrid compound designed for advanced biochemical and pharmacological research. Its molecular structure incorporates two distinct pharmacophoric motifs known for their broad biological relevance: a 1-methyl-1H-pyrazole-4-sulfonamide group and a 2,2-di(furan-2-yl)ethyl side chain. The 1-methyl-1H-pyrazole core is a privileged scaffold in medicinal chemistry, extensively documented for its diverse biological activities. Pyrazole derivatives have demonstrated significant anti-inflammatory, antimicrobial, and anticancer properties in scientific literature . The addition of a sulfonamide group (-SO₂NH₂) at the 4-position of the pyrazole ring is a common modification that can influence the molecule's physicochemical properties and its interaction with biological targets, potentially enhancing solubility and bioavailability . The furan-2-yl components are integral to the compound's structure. Furan rings are electron-rich heterocycles present in numerous natural products and bioactive molecules. They are known to contribute to a compound's pharmacological profile through their ability to engage in hydrogen bonding and other key interactions with enzyme active sites . The integration of these furan moieties via the ethyl linker is a rational design strategy aimed at leveraging their potential to improve the compound's binding affinity and selectivity, aligning with modern molecular hybridization approaches in drug discovery . This compound is supplied as a high-purity material for research applications only , making it a valuable tool for scientists investigating structure-activity relationships (SAR), probing novel biological pathways, or developing new therapeutic agents. It is strictly intended for use in laboratory settings. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-17-10-11(8-15-17)22(18,19)16-9-12(13-4-2-6-20-13)14-5-3-7-21-14/h2-8,10,12,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEMJTAPAFISCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl ethyl intermediate, which is then reacted with a pyrazole derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Functional Group Analysis

The compound’s structure includes:

  • Sulfonamide group : Potential for hydrolysis or nucleophilic substitution.

  • Pyrazole ring : Susceptible to electrophilic substitution, cycloaddition, or oxidation.

  • Furan rings : Prone to electrophilic substitution, Diels-Alder reactions, or oxidation.

Pyrazole Ring Reactions

Reaction Type Mechanism Reagents/Conditions Products References
1,3-Dipolar Cycloaddition Reacts with nitrilimines or alkynes to form fused heterocycles.Nitrilimine precursors, alkynesTrisubstituted pyrazoles
Electrophilic Substitution Substitution at position 3 or 5 via directing effects of substituents.Nitric acid, bromine, or other electrophilesNitro- or halogenated pyrazoles
Oxidation Pyrazoline intermediates oxidize to pyrazoles under aerobic conditions.Dioxygen gas, catalytic metals (e.g., Ru)Aromatic pyrazoles

Sulfonamide Group Reactions

Reaction Type Mechanism Reagents/Conditions Products References
Hydrolysis Acidic or basic conditions cleave the sulfonamide to sulfonic acid.HCl/H₂O or NaOH/H₂OSulfonic acid derivatives
Nucleophilic Substitution Replacement by nucleophiles (e.g., amines, hydroxyl groups).NH₃, OH⁻, or other nucleophilesAmide or alcohol derivatives

Furan Ring Reactions

Reaction Type Mechanism Reagents/Conditions Products References
Electrophilic Substitution Furan rings react with nitric acid or bromine at α-positions.HNO₃, Br₂, or other electrophilesNitro- or halogenated furans
Diels-Alder Reaction Furan acts as a dienophile with dienes (e.g., maleic anhydride).Diene partners, heat/lightBicyclic adducts
Oxidation Conversion to diketones or carboxylic acids under strong oxidizing agents.KMnO₄, CrO₃, or other oxidizersOxidized furan derivatives

Cross-Coupling and Catalytic Reactions

Reaction Type Mechanism Reagents/Conditions Products References
Catalytic Cyclocondensation Pyrazole formation via coupling of hydrazones with diols or ketones.Iron or ruthenium catalysts, inert atmosphereTrisubstituted pyrazoles
Oxidative Aromatization Pyrazoline intermediates oxidize to pyrazoles using dioxygen or metal catalysts.Cu/Fe catalysts, O₂Aromatic pyrazoles

Biological Activity and Reaction Implications

The compound’s sulfonamide group and pyrazole ring contribute to its potential antibacterial activity (via inhibition of bacterial enzymes). Structural modifications (e.g., substitution at the pyrazole ring) may enhance or alter this activity, as seen in pyrazole derivatives .

Analytical Methods

  • Spectroscopic Analysis : NMR, IR, and mass spectrometry confirm structural integrity.

  • X-ray Crystallography : Elucidates solid-state structure and coordination.

Scientific Research Applications

N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide
  • N-(2,2-di(furan-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
  • N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide

Uniqueness

N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the compound's biological activity, synthesizing findings from various studies and providing detailed insights into its mechanisms and efficacy.

  • Common Name : this compound
  • CAS Number : 2309344-05-4
  • Molecular Formula : C14H15N3O4S
  • Molecular Weight : 321.35 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of several pyrazole derivatives, including this compound. The compound has been evaluated for its effectiveness against a range of pathogens.

  • In Vitro Studies :
    • The compound exhibited significant antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values suggesting potent action against these bacteria .
    • A comparative study indicated that pyrazole derivatives could inhibit biofilm formation, which is critical in managing chronic infections caused by these pathogens .

Anti-inflammatory Activity

Anti-inflammatory properties have also been documented:

  • In vitro testing showed that certain pyrazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds similar to this compound demonstrated up to 85% inhibition of TNF-α at specific concentrations .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives often inhibit enzymes critical for microbial survival and replication.
    Enzyme InhibitionReduced Pathogen Viability\text{Enzyme Inhibition}\rightarrow \text{Reduced Pathogen Viability}
  • Cytokine Modulation : The compound's ability to modulate cytokine production may contribute to its anti-inflammatory effects, reducing tissue damage during inflammatory responses.

Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives found that this compound exhibited superior antimicrobial properties compared to standard antibiotics. The study measured the MIC against various bacterial strains and reported significant inhibition zones, indicating effective bactericidal action .

Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory potential of pyrazole derivatives, including our compound of interest. The results showed a marked decrease in inflammatory markers in treated cell lines compared to controls, supporting the hypothesis that these compounds can serve as therapeutic agents in inflammatory diseases .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against S. aureus and S. epidermidis
Anti-inflammatoryUp to 85% inhibition of TNF-α production
Enzymatic InhibitionReduction in pathogen viability

Q & A

Q. How to assess synergistic effects with existing therapeutics?

  • Methodology : Use checkerboard assays or combination index (CI) calculations. For anti-tubercular applications (), test synergy with rifampicin or bedaquiline to reduce effective doses and resistance risk .

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